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Compound of Interest

Compound Name: 1-Nitronaphthalen-2-amine

cat. No.: B187811

An In-depth Technical Guide to the Molecular Structure of 1-Nitronaphthalen-2-amine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and
physicochemical properties of 1-Nitronaphthalen-2-amine (CAS No. 606-57-5). Intended for
researchers, chemists, and professionals in drug development, this document delves into the
nuanced interplay between the naphthalene core and its vicinal nitro and amino substituents.
We will explore the compound's electronic properties, intramolecular interactions, and the
spectroscopic signatures that arise from its unique architecture. Furthermore, this guide
presents a detailed, step-by-step protocol for its characterization, a plausible synthetic pathway,
and essential safety and handling procedures. The content is grounded in established chemical
principles and supported by authoritative references to ensure scientific integrity and practical
utility.

Molecular Identity and Physicochemical Properties

1-Nitronaphthalen-2-amine is an organic compound built upon a naphthalene framework.[1]
The defining feature of its structure is the presence of an electron-withdrawing nitro group (-
NO3z) and an electron-donating amino group (-NHz2) on adjacent carbon atoms of one of the
aromatic rings. This specific substitution pattern, known as an ortho- or vicinal arrangement,
dictates its chemical behavior and physical properties.

Table 1: Compound Identification and Key Properties
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Parameter Value Reference
IUPAC Name 1-nitronaphthalen-2-amine [2]

CAS Number 606-57-5 [11[2]
Molecular Formula C10HsN202 [11[2]
Molecular Weight 188.18 g/mol [1][2]
Appearance Yellow to brown solid [1]

1-Nitro-2-naphthylamine, 2-

Synonyms ) )
Amino-1-nitronaphthalene

[1]3]

Solubilit Limited solubility in water;
olubility _ _
soluble in organic solvents.

[1]

graph "1 Nitronaphthalen 2 amine Structure" {

layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms with positions
N1 [label="N", po0s="2.3,0.8!"];

01 [label="0", pos="2.9,1.4!"];

02 [label="0", po0s="2.9,-0.0!"];

Cl [label="C1l", pos="1.5,0.5!"];

C2 [label="C2", pos="1.5,-0.5!"];
N2 [label="N", pos="2.3,-1.1!"];

H1 N2 [label="H", pos="2.9,-0.8!"];
H2 N2 [label="H", pos="2.9,-1.6!"];
C3 [label="C3", pos="0.7,-1.0!"];
C4 [label="C4", pos="-0.1,-0.5!"];
C9 [label="C9", po0s="0.0,0.5'"];
Cl10 [label="C1l0", pos="0.7,1.0!"];
C8 [label="C8", pos="-0.7,1.0!"];
C7 [label="C7", pos="-1.5,0.5!"];
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C6 [label="C6", pos="-1.5,-0.5!"];
C5 [label="(5", pos="-0.7,-1.0!"];

// Define edges for bonds

Cl -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C9;
C9 -- Clo;
Cl0 -- C1;
C4 -- C5;
C5 -- Co;
c6 -- C7;
C7 -- C8;
c8 -- (C9;

// Substituents

Cl -- NI1;
N1 -- 01;
N1 -- 02;
C2 -- N2;
N2 -- H1 N2;
N2 -- H2 N2;

// Dummy nodes for labels

sub C1 [label="1", pos="1.7,0.8!"];
sub C2 [label="2", pos="1.7,-0.8!"];
sub C3 [label="3", pos="0.7,-1.4!'"];
sub C4 [label="4", pos="-0.4,-0.8!"];
sub C10 [label="10", pos="0.7,1.4!'"];
sub C9 [label="9", pos="-0.3,0.8!"];
sub C8 [label="8", pos="-0.7,1.4!'"];
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sub C7 [label="7", pos="-1.8,0.8!"];

sub C6 [label="6", pos="-1.8,-0.8!"];
sub C5 [label="5", pos="-0.7,-1.4!"];
}

Caption: 2D structure of 1-Nitronaphthalen-2-amine with IUPAC numbering.

In-Depth Analysis of the Molecular Structure

The unique characteristics of 1-Nitronaphthalen-2-amine stem from the electronic push-pull
effect and steric interactions between its functional groups.

The Naphthalene Framework

The foundation of the molecule is the naphthalene bicyclic aromatic system, a planar structure
with delocalized mt-electrons across ten carbon atoms. This extended conjugation is the primary
chromophore responsible for its strong absorption in the UV-visible region.

Substituent Effects

e Amino Group (-NH2): Positioned at C2, the amino group is a potent activating, ortho, para-
directing group. Its lone pair of electrons on the nitrogen atom can be delocalized into the
aromatic ring, increasing the electron density of the system.

o Nitro Group (-NO2): Located at C1, the nitro group is one of the strongest deactivating, meta-
directing groups. It withdraws electron density from the aromatic ring through both inductive
and resonance effects, making the ring less susceptible to electrophilic attack.

Intramolecular Hydrogen Bonding

The most critical structural feature is the proximity of the amino and nitro groups. This
arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of
the amine protons and an oxygen atom of the nitro group. This interaction creates a stable six-
membered pseudo-ring, which has profound consequences:

o Conformational Rigidity: The molecule is locked into a more planar and rigid conformation.
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 Altered Acidity/Basicity: The hydrogen bond decreases the basicity of the amino group and
alters the proton-donating character of the remaining N-H bond.

» Spectroscopic Shifts: This interaction significantly impacts the vibrational frequencies (IR)
and chemical shifts (NMR) of the involved N-H and N-O bonds.

Caption: Intramolecular H-bond between the amino and nitro groups.

Spectroscopic Characterization Protocols

The validation of 1-Nitronaphthalen-2-amine's structure relies on a combination of
spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Protocol: Infrared (IR) Spectroscopy Analysis

o Objective: To identify the key functional groups (-NHz, -NO2z, aromatic C=C) based on their
characteristic vibrational frequencies.

o Methodology:

o Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-
grade KBr and pressing the mixture into a translucent disk. Alternatively, for a solution
spectrum, dissolve a small amount of the sample in a suitable solvent (e.g., CCls) that has
minimal overlapping signals.

o Acquire the spectrum over the range of 4000-400 cm~1.
o Analyze the spectrum for characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 1-Nitronaphthalen-2-amine
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Predicted
Functional Group Vibration Type Wavenumber Rationale
(cm™)
The presence of two
distinct bands
confirms a primary (-
) ) N-H Asymmetric & NHz2) amine.[4]
Primary Amine 3500 - 3300

Symmetric Stretch

Intramolecular H-
bonding may cause
broadening and a shift

to lower frequency.

Characteristic of sp?

Aromatic C-H C-H Stretch 3100 - 3000 C-H bonds in the
aromatic ring.
] A strong absorption
] N-O Asymmetric ) ]
Nitro Group 1560 - 1520 typical for aromatic
Stretch ]
nitro compounds.[5][6]
Multiple bands are
) ) expected due to the
Aromatic C=C C=C Ring Stretch 1620 - 1450 ] i
complex vibrations of
the naphthalene ring.
i A second strong
] N-O Symmetric ] o
Nitro Group 1360 - 1330 absorption confirming
Stretch )
the nitro group.[5][6]
Confirms the bond
between the aromatic
Aromatic Amine C-N Stretch 1340 - 1250

ring and the nitrogen

atom.[4]

Aromatic C-H

C-H Out-of-Plane
Bend

The pattern of these

bands can sometimes
900 - 675 give clues about the

substitution pattern of

the aromatic ring.
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Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis

¢ Objective: To determine the number and connectivity of hydrogen and carbon atoms in the
molecule.

o Methodology:

o Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de). DMSO-ds is often preferred for its ability to slow the exchange of N-H protons,
resulting in sharper signals.

o Acquire *H NMR and 13C NMR spectra using a high-field NMR spectrometer.

o Process the data and analyze the chemical shifts, integration (for *H), and splitting
patterns.

o Expected *H NMR Signatures:

o Aromatic Protons (6H): A series of complex multiplets are expected in the ~7.0-9.0 ppm
range. The proton ortho to the nitro group will be the most downfield (deshielded).

o Amine Protons (2H): A broad singlet is expected. Its chemical shift is highly variable
(typically 5.0-7.0 ppm in DMSO-ds) depending on concentration and temperature due to
hydrogen bonding and exchange.[4] Adding a drop of D20 to the NMR tube will cause this
signal to disappear, confirming its identity as an exchangeable proton.[4]

o Expected 3C NMR Signatures:

o Aromatic Carbons (10C): Due to the lack of symmetry, 10 distinct signals are expected in
the aromatic region (~110-150 ppm).

o The carbon atom bonded to the nitro group (C1) will be significantly deshielded, while the
carbon bonded to the amino group (C2) will be shielded relative to other substituted
carbons. Carbons attached to nitrogen typically appear in the 10-65 ppm region, but in an
aromatic system, this effect is superimposed on the aromatic shifts.[4]
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Protocol: Mass Spectrometry (MS) Analysis

o Objective: To confirm the molecular weight and investigate the fragmentation pattern to
support the proposed structure.

o Methodology:

o Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by Gas Chromatography (GC-MS).

o Use a soft ionization technique like Electron lonization (El) to generate the mass
spectrum.

o Analyze the spectrum for the molecular ion peak and major fragment ions.
e Expected MS Data:

o Molecular lon (M*): A prominent peak at m/z = 188, corresponding to the molecular
formula C10HsN202. The even molecular weight is consistent with the Nitrogen Rule, which
states that a molecule with an even number of nitrogen atoms will have an even nominal

molecular weight.

o Key Fragments: Common fragmentation pathways for aromatic nitro compounds include
the loss of NO2 (m/z 46) to give a fragment at m/z 142, and the loss of NO (m/z 30) to give
a fragment at m/z 158.

Fragment
C10HsN20]*
NG [
Parent lon | — m/z =158
[C10HsN202]*
- NO2
m/z =188 T Fragment
[C1oHsN]™*
m/z = 142

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for 1-Nitronaphthalen-2-amine in MS.
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Synthesis and Reactivity

While numerous methods exist for synthesizing nitronaphthalene derivatives, a targeted
synthesis of 1-Nitronaphthalen-2-amine requires careful control of regioselectivity. The
following proposed pathway is based on established, reliable reactions in aromatic chemistry.

Proposed Synthetic Workflow

The direct nitration of 2-Naphthylamine is problematic as it can lead to oxidation and a mixture
of products. A more controlled approach involves protecting the amine, followed by nitration
and deprotection.

Step 3:
dic Deprotection , MENIICLER
(Final

N-(L Acidic or Basic
(Nitrated Intermediate) Hydrolysis (e.g., HCI, heat)

alen-2-amine
T

h:
Product)

yyyyy

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 1-Nitronaphthalen-2-amine.

Chemical Reactivity

The molecule's reactivity is governed by its three components: the amino group, the nitro
group, and the aromatic ring.

e Amino Group Reactions: Can be diazotized to form a diazonium salt, a versatile intermediate
for introducing other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type
reactions.

¢ Nitro Group Reactions: The nitro group can be selectively reduced to an amino group,
yielding 1,2-diaminonaphthalene, a valuable ligand and precursor in coordination chemistry
and materials science.

e Aromatic Ring Reactions: Further electrophilic substitution is challenging due to the
deactivating effect of the nitro group and the complex directing effects of the two
substituents.
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Safety and Handling

Compounds containing both nitro and amino functionalities, especially on an aromatic core,
must be handled with care due to potential toxicity and reactivity.[1]

Table 3: Hazard Summary and Handling Precautions
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o Recommended
Hazard Category Description .
Precautions

May be harmful if swallowed,
inhaled, or absorbed through
the skin.[7][8] May cause skin,
eye, and respiratory tract
irritation.[7] Potential for long-
Health Hazards
term health effects, including
possible carcinogenicity,
should be assumed based on
related compounds like

naphthylamines.[1][8]

Wear chemical safety goggles,
nitrile gloves, and a lab coat.[7]

] ) All'handling of the solid or its
Personal Protective Equipment

solutions should be performed
(PPE)

in a certified chemical fume
hood to avoid inhalation of

dust or vapors.[8]

Avoid generating dust. Use
explosion-proof equipment and
Handling keep away from ignition
sources.[7][9] Wash hands
thoroughly after handling.[7]

Store in a tightly closed
container in a cool, dry, and
well-ventilated area.[7] Keep
Storage away from incompatible
materials such as strong

oxidizing and reducing agents.

[7]

Disposal Dispose of contents and
container to an approved

waste disposal plant in
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accordance with local, state,

and federal regulations.[7]

Conclusion

1-Nitronaphthalen-2-amine is a structurally fascinating molecule whose properties are
dominated by the vicinal arrangement of a powerful electron-donating group and a powerful
electron-withdrawing group. This configuration results in a strong intramolecular hydrogen bond
that imparts conformational rigidity and defines its unique spectroscopic fingerprint. A thorough
understanding of its structure, as elucidated by IR, NMR, and MS, is crucial for its application
as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials. Due to its
potential hazards, strict adherence to safety protocols during its handling, storage, and disposal
IS mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

2. 2-Naphthylamine, 1-nitro- | C10H8N202 | CID 11823 - PubChem
[pubchem.ncbi.nim.nih.gov]

. parchem.com [parchem.com]

. chem.libretexts.org [chem.libretexts.org]

. researchgate.net [researchgate.net]

. internationalscholarsjournals.com [internationalscholarsjournals.com]
. fishersci.com [fishersci.com]

. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

°
© 0] ~ » 1 H w

. cdhfinechemical.com [cdhfinechemical.com]

« To cite this document: BenchChem. [1-Nitronaphthalen-2-amine molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187811#1-nitronaphthalen-2-amine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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